N'-(5-(4-Benzylphenyl)-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide
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Overview
Description
The compound is a derivative of thieno[2,3-d]pyrimidin-4-one . Thieno[2,3-d]pyrimidin-4-one derivatives have been synthesized and evaluated as potential cytotoxic agents .
Synthesis Analysis
A series of 4H-chromene and 5H-chromeno[2,3-d]pyrimidine derivatives was synthesized and evaluated as potential cytotoxic agents . The synthesis of new heterocyclic compounds and elucidation of their structures have attracted growing scholarly attention .
Molecular Structure Analysis
The structure of the synthesized compounds was established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines .
Scientific Research Applications
Cancer Research
Thieno[2,3-d]pyrimidine derivatives have been explored for their potential in cancer therapy. For example, the design and biological evaluation of isotype-selective small molecule histone deacetylase (HDAC) inhibitors show promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis. These compounds are selective for HDACs 1-3 and 11 at submicromolar concentrations, highlighting their potential in targeted cancer therapy (Zhou et al., 2008).
Antimicrobial and Antifungal Applications
Several thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial and antifungal activities. For instance, a study synthesized 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines and evaluated their efficacy against Piricularia oryzae, revealing preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989). Another research focused on novel synthetic methods for trisubstituted thieno[3,2‐d]pyrimidine derivatives, which could potentially offer new antimicrobial agents (Jeon et al., 2016).
Anti-Inflammatory and Analgesic Agents
Research into novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds exhibit COX-1/COX-2 inhibition and have been compared with standard drugs for their effectiveness in reducing edema (Abu‐Hashem et al., 2020).
Fluorescence Studies
Thieno[2,3-d]pyrimidine derivatives have also been used in fluorescence studies, particularly in investigating the binding with bovine serum albumin (BSA). This research provides insights into the interactions of these compounds with proteins, which is valuable for understanding their pharmacokinetics and dynamics (Meng et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is Purine Nucleoside Phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a pathway that is essential for DNA and RNA synthesis in cells.
Mode of Action
The compound acts as a competitive inhibitor of PNP . This means it binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This inhibition disrupts the purine salvage pathway, affecting the synthesis of DNA and RNA in cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine salvage pathway . This pathway recycles purines from degraded DNA and RNA to synthesize new DNA and RNA molecules. By inhibiting PNP, the compound disrupts this pathway, leading to a decrease in the synthesis of DNA and RNA, which can affect cell growth and division.
Result of Action
The result of the compound’s action is a decrease in the synthesis of DNA and RNA in cells due to the disruption of the purine salvage pathway . This can lead to a decrease in cell growth and division, which may have potential therapeutic applications in conditions characterized by excessive cell growth, such as cancer.
Future Directions
Biochemical Analysis
Biochemical Properties
Related pyrrolopyrimidines have been shown to interact with various enzymes and proteins . For instance, some derivatives have been found to inhibit the epidermal growth factor receptor (EGFR), a protein involved in cell growth and proliferation .
Cellular Effects
Related compounds have demonstrated antitumor activity against certain cell lines . These compounds may influence cell function by interacting with key cellular pathways, potentially impacting cell signaling, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been studied for their effects at various dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds may be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Related compounds may interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N'-[5-(4-benzylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-25(2)15-24-26-14-23-21-20(22(26)27)19(13-28-21)18-10-8-17(9-11-18)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYWOFAXIBUOJK-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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